1-(4-Methoxyphenyl)piperidin-3-ol
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Overview
Description
1-(4-Methoxyphenyl)piperidin-3-ol is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)piperidin-3-ol typically involves the reaction of 3-hydroxypiperidine with 4-iodoanisole . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methoxyphenyl)piperidin-3-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)piperidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an antagonist or agonist at certain receptor sites, modulating biological pathways and exerting its effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)piperidin-3-ol can be compared with other similar compounds, such as:
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
Piperidin-4-ol derivatives: These compounds share the piperidine core but differ in their substituents, resulting in varied pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)piperidin-3-ol |
InChI |
InChI=1S/C12H17NO2/c1-15-12-6-4-10(5-7-12)13-8-2-3-11(14)9-13/h4-7,11,14H,2-3,8-9H2,1H3 |
InChI Key |
VJMGVNPBDONZPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCCC(C2)O |
Origin of Product |
United States |
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